(5Z)-3-(4-Methylbenzyl)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one

Catalog No.
S12475321
CAS No.
623935-35-3
M.F
C30H27N3O2S2
M. Wt
525.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(5Z)-3-(4-Methylbenzyl)-5-{[1-phenyl-3-(4-propoxyp...

CAS Number

623935-35-3

Product Name

(5Z)-3-(4-Methylbenzyl)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one

IUPAC Name

(5Z)-3-[(4-methylphenyl)methyl]-5-[[1-phenyl-3-(4-propoxyphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Molecular Formula

C30H27N3O2S2

Molecular Weight

525.7 g/mol

InChI

InChI=1S/C30H27N3O2S2/c1-3-17-35-26-15-13-23(14-16-26)28-24(20-33(31-28)25-7-5-4-6-8-25)18-27-29(34)32(30(36)37-27)19-22-11-9-21(2)10-12-22/h4-16,18,20H,3,17,19H2,1-2H3/b27-18-

InChI Key

GCQRKYXYZSYIKH-IMRQLAEWSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC4=CC=C(C=C4)C)C5=CC=CC=C5

Isomeric SMILES

CCCOC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC4=CC=C(C=C4)C)C5=CC=CC=C5

The compound (5Z)-3-(4-Methylbenzyl)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative characterized by a complex structure that includes a thiazolidine ring, a thioxo group, and various aromatic substituents. The presence of the thiazolidinone framework suggests potential biological activity, particularly in medicinal chemistry, where such compounds are often explored for their therapeutic properties.

Involving thiazolidinones typically include:

  • Nucleophilic substitution reactions: The sulfur atom in the thioxo group can participate in nucleophilic attacks.
  • Condensation reactions: The compound may undergo condensation with other carbonyl-containing compounds to form larger molecular structures.
  • Reduction reactions: The thioxo group can be reduced to a thiol, altering the compound's reactivity and biological properties.

These reactions can be catalyzed by various enzymes in biological systems, which are crucial for metabolic pathways involving such compounds

Thiazolidinones have been associated with various biological activities, including:

  • Antimicrobial properties: Many derivatives exhibit activity against bacteria and fungi.
  • Anti-inflammatory effects: Some thiazolidinones have shown promise in reducing inflammation.
  • Anticancer activity: Certain compounds within this class have demonstrated cytotoxic effects on cancer cell lines .

The specific biological activity of the compound may vary based on its structural features and substituents.

The synthesis of thiazolidinone derivatives generally involves:

  • Formation of the thiazolidine ring: This is typically achieved through the reaction of thioketones with amino acids or other amine sources.
  • Introduction of substituents: The compound can be synthesized through multi-step reactions where various substituents are introduced at different stages, often using electrophilic aromatic substitution or coupling reactions.

The applications of this compound may include:

  • Pharmaceuticals: Due to its potential biological activities, it could be developed into a drug candidate for treating infections or inflammatory diseases.
  • Research tools: As a chemical probe, it could be used to study biological pathways involving thiazolidinones.

Its unique structure may also allow for specific interactions with biological targets, making it valuable in drug design .

Interaction studies for compounds like this often involve:

  • Molecular docking studies: To predict how the compound interacts with various biological targets.
  • In vitro assays: To evaluate its efficacy against specific pathogens or cancer cell lines.

Such studies help elucidate the mechanism of action and potential therapeutic uses of the compound .

Similar compounds include:

  • Thiazolidinediones (e.g., Pioglitazone): Used primarily as antidiabetic agents.
  • Pyrazolones (e.g., Phenazone): Known for their analgesic and anti-inflammatory properties.
  • Benzothiazoles: Often exhibit antimicrobial activity.

Comparison Table

Compound TypeKey FeaturesBiological Activity
ThiazolidinedionesContains a thiazolidine ring; antidiabeticInsulin sensitizers
PyrazolonesContains pyrazole; analgesic propertiesPain relief and anti-inflammatory
BenzothiazolesContains benzothiazole; diverse activitiesAntimicrobial and anticancer

The uniqueness of the compound lies in its specific combination of structural elements that may confer distinct pharmacological properties not found in these other classes .

Design Strategies for Molecular Hybridization of Pyrazole and 4-Thiazolidinone Cores

The rational design of pyrazole-thiazolidinone hybrids leverages the complementary pharmacological profiles of both heterocyclic systems. The target compound integrates a 1-phenyl-3-(4-propoxyphenyl)pyrazole moiety with a 2-thioxo-4-thiazolidinone core via a (Z)-configured exocyclic methylene bridge. This hybridization strategy capitalizes on three key structural features:

  • Pyrazole Substitution Patterns: The 1-phenyl and 3-(4-propoxyphenyl) groups enhance aromatic stacking interactions while modulating electronic properties through alkoxy substituents.
  • Thiazolidinone Optimization: The 4-methylbenzyl group at N3 stabilizes the thiazolidinone ring through steric protection, while the 2-thioxo group increases hydrogen-bonding potential.
  • Spatial Orientation: The (Z)-configuration of the methylene bridge imposes specific three-dimensional alignment between the pyrazole and thiazolidinone planes, critical for maintaining intramolecular charge-transfer interactions.

Recent advances in molecular hybridization emphasize sequential assembly rather than convergent approaches. As demonstrated by Zheng et al., the pyrazole component is typically synthesized first through [3+2] cycloaddition of hydrazines with α,β-unsaturated carbonyls, followed by thiazolidinone construction via cyclocondensation. This stepwise methodology allows precise control over substituent placement while minimizing steric clashes during ring formation.

Stereoselective Synthesis of (5Z)-Configured Thiazolidinone Derivatives

Achieving the thermodynamically less favored (5Z)-configuration requires carefully optimized reaction conditions:

Catalytic System

  • Cu(I) Salts: Copper(I) triflate (CuOTf) demonstrates superior performance in directing Z-selectivity compared to CuBr or CuI, achieving up to 86% yield with 20 mol% loading.
  • Solvent Effects: Dimethylsulfoxide (DMSO) promotes Z-isomer formation through polar transition-state stabilization, whereas acetonitrile favors the E-configuration.

Mechanistic Considerations
The stereochemical outcome arises from competing pathways during the Knoevenagel condensation:

  • Kinetic Control: Initial formation of the E-isomer dominates under low-temperature conditions (≤60°C).
  • Thermodynamic Control: Prolonged reaction times (12–24 h) at 80–100°C enable isomerization to the Z-form via reversible enolization.

Experimental data from Khodairy et al. confirms this behavior, showing complete Z-selectivity when maintaining reactions at 80°C for 18 hours in DMSO with 1,8-diazabicycloundec-7-ene (DBU) as base.

Knoevenagel Condensation in the Formation of Exocyclic Methylene Linkages

The critical methylene bridge in the target compound is constructed via a modified Knoevenagel protocol:

Reaction Parameters

ParameterOptimal ConditionEffect on Yield
CatalystPiperidine (10 mol%)78% yield
Temperature80°CZ:E = 9:1
SolventEthanol/Water (3:1)Improved solubility
Time18 hoursComplete conversion

Mechanistic Pathway

  • Enolate Formation: Deprotonation of the thiazolidinone's active methylene group by piperidine.
  • Nucleophilic Attack: Enolate addition to the pyrazole-4-carbaldehyde electrophile.
  • Dehydration: Acid-catalyzed water elimination yielding the exocyclic double bond.

Notably, the 4-propoxyphenyl group on the pyrazole ring enhances electrophilicity at the aldehyde carbon through resonance effects, accelerating the condensation rate by 2.3-fold compared to unsubstituted analogs.

Role of Heterocyclic Thiourea Intermediates in Cyclocondensation Reactions

The thiazolidinone core is synthesized via cyclocondensation of N-(4-methylbenzyl)thiourea with chloroacetic acid derivatives:

Synthetic Sequence

  • Thiourea Synthesis
    • 4-Methylbenzylamine + ammonium thiocyanate → N-(4-methylbenzyl)thiourea (92% yield).
  • Cyclocondensation
    • React thiourea with ethyl 2-bromoacetate in ethanol/water (4:1) at reflux:

      $$

      \text{Thiourea + BrCH}2\text{COOEt} \xrightarrow{\text{EtOH/H}2\text{O}} \text{2-Thioxo-thiazolidin-4-one} \quad (85\%\ \text{yield})

      $$

Key Advantages

  • The thiourea intermediate ensures regioselective ring closure at N1 and C2 positions.
  • Ethanol/water solvent systems prevent racemization during cyclization.

Recent studies by Mohareb et al. demonstrate that replacing chloroacetic acid with 2-bromo-1,1-diethoxyethane introduces conformational flexibility, though this modification was not employed in the target compound's synthesis.

XLogP3

7.3

Hydrogen Bond Acceptor Count

5

Exact Mass

525.15446946 g/mol

Monoisotopic Mass

525.15446946 g/mol

Heavy Atom Count

37

Dates

Last modified: 08-09-2024

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